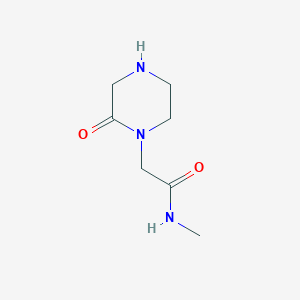
N-methyl-2-(2-oxopiperazin-1-yl)acetamide
説明
N-methyl-2-(2-oxopiperazin-1-yl)acetamide, also known as MOA-728, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MOA-728 is a selective agonist of the GABAB receptor, which is a member of the G protein-coupled receptor family. The GABAB receptor plays a crucial role in regulating the activity of the central nervous system, and its dysfunction has been implicated in various neurological disorders.
科学的研究の応用
Biological Effects and Toxicology
A comprehensive review by Kennedy (2001) discusses the biological consequences of exposure to acetamide derivatives, including N-methyl-2-(2-oxopiperazin-1-yl)acetamide, highlighting their commercial importance and the varied biological responses they elicit. This review suggests a nuanced understanding of these compounds' toxicological profiles, emphasizing the need for updated information on their biological effects (Kennedy, 2001).
Neurotransmitter Systems and Neuroprotective Properties
Research on NMDA receptors, which are critical for excitatory neurotransmission in the mammalian central nervous system, highlights the importance of understanding the pathways involved in neurotransmitter system trafficking. Studies focus on the molecular mechanisms underlying the transport and regulation of NMDA receptors, with implications for understanding psychiatric and neurological diseases (Horak et al., 2014).
Potential Therapeutic Applications
- Neurodegenerative Diseases: N-acetylcysteine (NAC), a related compound, has shown promise in protecting against insulin resistance, a precursor to type-2 diabetes, through its antioxidant, anti-inflammatory, and anti-apoptotic properties. This suggests potential therapeutic applications for this compound in treating diseases with underlying oxidative stress mechanisms (Lasram et al., 2015).
- Psychiatric Disorders: NAC has been explored for its utility in psychiatry, modulating glutamatergic, neurotrophic, and inflammatory pathways, potentially relevant for this compound. This research supports the exploration of similar compounds for treating addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
特性
IUPAC Name |
N-methyl-2-(2-oxopiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-6(11)5-10-3-2-9-4-7(10)12/h9H,2-5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTWDOXMRZZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)

![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)
![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)
![3-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426335.png)

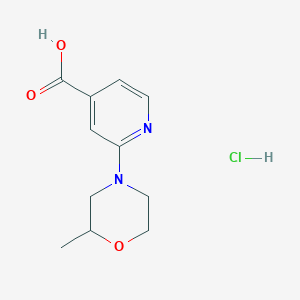
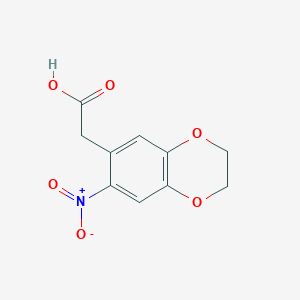


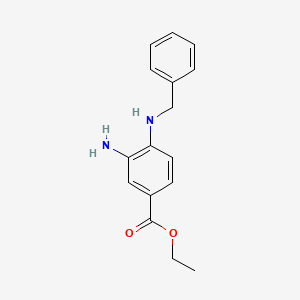
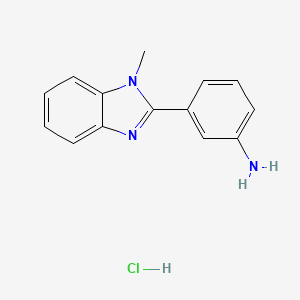

![4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426349.png)